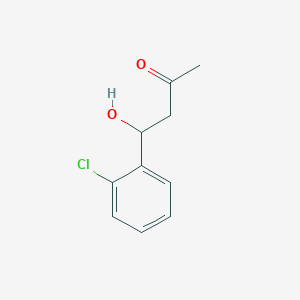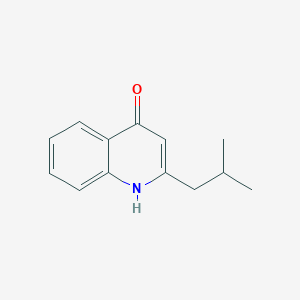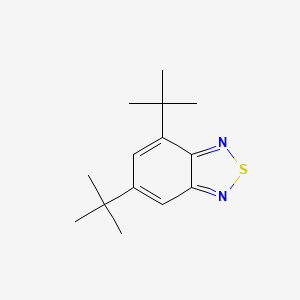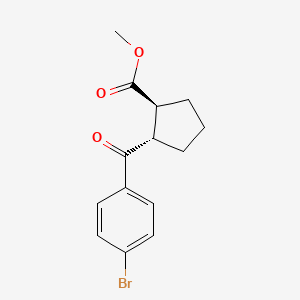
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with N-methylpyrrolidine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the pyrrolidinium ion can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl moiety.
Pyrrolidinium derivatives: Compounds such as N-methylpyrrolidinium chloride and N-ethylpyrrolidinium bromide share the pyrrolidinium ion.
Uniqueness
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is unique due to the combination of the bromophenyl group and the pyrrolidinium ion. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
88799-20-6 |
|---|---|
Molekularformel |
C11H15Br2N |
Molekulargewicht |
321.05 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C11H15BrN.BrH/c1-13(8-2-3-9-13)11-6-4-10(12)5-7-11;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ICYKPAWCUCLHTF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)C2=CC=C(C=C2)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)
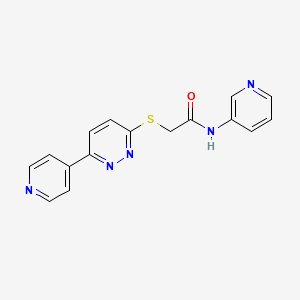




![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
